6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Descripción
6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core linked to a piperidinylmethyl-dihydropyridazinone scaffold. The cyclopropyl substituent at the 6-position of the pyridazine ring enhances steric bulk and may improve metabolic stability by reducing oxidative degradation . Its molecular formula is inferred as C₁₉H₂₀N₆O (calculated molecular weight: ~372.42 g/mol), based on analogs like the structurally related 6-(2,4-dimethylthiazol-5-yl) derivative (CAS 2742034-41-7, MW 421.5) .
Propiedades
IUPAC Name |
6-cyclopropyl-2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-19-6-3-16(15-1-2-15)21-25(19)13-14-7-10-23(11-8-14)18-5-4-17-20-9-12-24(17)22-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILQTOZWVDLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one inhibits TAK1 at nanomolar concentrations . The compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .
Biochemical Pathways
The inhibition of TAK1 by 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one affects various extracellular signals that trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . This disruption can lead to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of potency .
Result of Action
The inhibition of TAK1 by 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one results in the suppression of cell growth and induction of apoptosis . This makes it a potential therapeutic agent for conditions characterized by overactive TAK1, such as multiple myeloma .
Actividad Biológica
The compound 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Compound A is characterized by its complex structure, which includes a cyclopropyl group, an imidazo[1,2-b]pyridazin moiety, and a dihydropyridazin core. Its molecular formula is , and it has a molecular weight of approximately 342.41 g/mol. The presence of multiple nitrogen atoms suggests potential interactions with various biological targets.
The biological activity of Compound A primarily stems from its ability to interact with specific protein targets involved in cellular signaling pathways. Preliminary studies indicate that it may inhibit certain kinases associated with cancer progression, particularly those involved in the regulation of cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition: Compound A shows promising activity against various kinases, which are critical in cancer biology. For instance, it has been reported to exhibit inhibitory effects on the TAK1 kinase pathway, which is crucial for inflammation and cancer cell survival .
- Cytotoxicity: In vitro studies have demonstrated that Compound A exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary significantly depending on the cell type, indicating selective potency .
Biological Activity Data
The following table summarizes the biological activities observed for Compound A across different studies:
Case Study 1: Anticancer Activity
In a study published in Molecules, Compound A was evaluated for its anticancer properties against pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated significant antiproliferative activity with IC50 values ranging from 1.4 to 4.2 µM across various tested concentrations. Notably, the compound inhibited the migration rate of SUIT-2 cells in scratch wound-healing assays, suggesting potential applications in preventing metastasis .
Case Study 2: Kinase Inhibition
Research focused on the inhibition of TAK1 kinase revealed that Compound A could effectively block this pathway at concentrations that resulted in over 50% inhibition. This finding is particularly relevant given TAK1's role in cancer cell survival and proliferation . The structural modifications in Compound A were hypothesized to enhance its binding affinity to the ATP-binding site of TAK1.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: The imidazo[1,2-b]pyridazine core in the target compound and CAS 2742034-41-7 differs from triazolo-pyridazine (CAS 2380087-33-0) and imidazo[1,2-a]pyridine (). The pyridazine system may confer stronger π-π stacking interactions with biological targets compared to pyridine analogs .
Substituent Effects :
- Cyclopropyl : Present in the target compound and CAS 2380087-33-0, this group likely reduces metabolic oxidation, improving pharmacokinetic profiles .
- Thiazole (CAS 2742034-41-7) : Increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Nitro and Ester Groups () : Improve binding affinity but may limit bioavailability due to high polarity or susceptibility to hydrolysis .
Biological Implications: Imidazo-pyridine/ pyridazine derivatives in exhibit antitrypanosomal activity, suggesting the target compound could share similar mechanisms (e.g., inhibition of parasitic enzymes) . The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may reduce off-target toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
